1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
62736-77-0 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1,4,6-trimethyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C15H15N/c1-9-4-5-12-7-13-11(3)16-8-10(2)15(13)14(12)6-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
NEIYZGBJZVEFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=C2C(=CN=C3C)C)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,6 Trimethyl 9h Indeno 2,1 C Pyridine and Analogous Derivatives
Classical Multi-Step Synthetic Strategies
Traditional approaches to constructing the indeno[2,1-c]pyridine core and its derivatives rely on a stepwise assembly of the molecule. These methods, while sometimes laborious, offer precise control over the introduction of functional groups and substitution patterns.
Condensation Reactions in Indeno[2,1-c]pyridine Ring Formation
The formation of the pyridine (B92270) ring fused to an indene (B144670) framework is often achieved through condensation reactions, a cornerstone of heterocyclic synthesis. baranlab.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds by combining carbonyl compounds with a nitrogen source, such as ammonia (B1221849) or its derivatives. baranlab.orgyoutube.com Well-established named reactions like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses provide foundational strategies for pyridine ring formation, which can be adapted to build the indeno[2,1-c]pyridine system. acsgcipr.org
For instance, a common strategy involves the condensation of a 1,5-dicarbonyl compound, or a precursor that generates it in situ, with ammonia to form the pyridine ring. baranlab.orgyoutube.com In the context of indenopyridines, this would involve a suitably functionalized indane derivative serving as the backbone. The Claisen-Schmidt condensation, which reacts an aldehyde or ketone with a carbonyl compound, can be employed to build the necessary carbon skeleton prior to the final ring-closing condensation with a nitrogen source. nih.gov
Cyclization Approaches for the Indeno[2,1-c]pyridine Core Structure
Intramolecular cyclization represents another powerful classical strategy for assembling the indeno[2,1-c]pyridine core. These reactions involve forming the final heterocyclic ring from a single precursor molecule that already contains most of the required atoms.
One such approach is the cascade cyclization, where a series of intramolecular reactions occur sequentially to build the ring system. For example, a protocol for synthesizing the related tetrahydro-1H-indeno[1,2-b]pyridine core involves a cascade cyclization and Friedel-Crafts reaction of specific sulfonamides and aldehydes. nih.gov While this produces a different isomer, the underlying principle of using a cascade reaction to form the fused pyridine ring is a key concept. Another relevant strategy is the intramolecular cyclization of β-enamino ketone amides in the presence of a base, which leads to the formation of pyridin-2(1H)-ones. researchgate.net By designing a substrate where the enamino ketone is part of an indane structure, this method could be adapted to generate the indeno[2,1-c]pyridinone skeleton, which can then be further modified.
Sequential Modification Reactions for Alkyl Substitution Patterns
Once the core indeno[2,1-c]pyridine ring system is synthesized, the introduction of specific alkyl groups, such as the methyl groups in 1,4,6-trimethyl-9H-indeno[2,1-c]pyridine, is achieved through sequential modification reactions. A variety of methods exist for the alkylation of pyridine and its fused derivatives. organic-chemistry.org
One effective method involves the activation of the pyridine ring as an N-oxide. This allows for the addition of Grignard reagents, which can introduce alkyl groups at the C2 position. Subsequent removal of the N-oxide function restores the aromatic pyridine ring. organic-chemistry.org Another strategy involves the direct C-H activation of the pyridine ring, although this can sometimes lead to issues with regioselectivity. For pyridinone-based structures, O-methylation can be a straightforward modification, as demonstrated in the synthesis of some 3,5-disubstituted pyridin-2(1H)-one derivatives. nih.gov
Modern Multi-Component Reaction (MCR) Approaches
In contrast to the stepwise nature of classical synthesis, modern multi-component reactions (MCRs) offer a more efficient and atom-economical approach. MCRs allow for the construction of complex molecules like polyfunctionalized indeno[2,1-c]pyridines in a single synthetic operation by combining three or more starting materials. nih.gov
Three-Component Domino Reactions for Polyfunctionalized Indeno[2,1-c]pyridines
Three-component domino (or cascade) reactions have emerged as a powerful tool for the efficient synthesis of complex heterocyclic systems. acs.org These reactions combine multiple bond-forming events in a single pot under one set of reaction conditions, avoiding the need for isolating intermediates.
A notable example is the development of a three-component domino reaction for synthesizing polyfunctionalized indeno[2,1-c]pyridine derivatives under transition-metal-free conditions. acs.org This reaction proceeds through the cleavage of a carbon-carbon bond and combines three common starting materials in ethanol (B145695) with a catalytic amount of sodium hydroxide, often accelerated by microwave irradiation. acs.org Similarly, chromeno-fused azafluorenones, which contain the indeno[2,1-e]pyridine core, have been synthesized via a three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione. tandfonline.comresearchgate.net This process involves a sequence of Aldol condensation, Michael addition, and intramolecular nucleophilic addition followed by aromatization. tandfonline.com
Table 1: Examples of Three-Component Reactions for Indeno[2,1-c]pyridine Analogs
| Reactant 1 | Reactant 2 | Reactant 3 | Product Core | Key Features | Reference |
|---|---|---|---|---|---|
| Aldehyde | Malononitrile (B47326) | 1,3-Indandione (B147059) Derivative | Indeno[2,1-c]pyridine | Microwave-assisted, C-C bond cleavage, transition-metal-free | acs.org |
| 2-Amino-4H-chromen-4-one | Aromatic Aldehyde | 1H-Indene-1,3(2H)-dione | Chromeno[2,3-b]indeno[2,1-e]pyridine | K2CO3 promoted, mild conditions | tandfonline.com |
Four-Component Condensations Involving Indandione Derivatives
Expanding on the efficiency of MCRs, four-component reactions (4CRs) provide even greater complexity generation in a single step. One-pot, four-component reactions are a known strategy for producing novel pyridine derivatives, often demonstrating high synthetic efficiency. nih.gov For example, pyridines can be synthesized by reacting p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) in one pot. nih.gov
While a specific four-component reaction for this compound involving an indandione derivative is not explicitly detailed in the literature, the principles can be extrapolated. Given that 1,3-indandione is a key precursor in many syntheses of indenopyridine systems, tandfonline.comresearchgate.net a hypothetical 4CR could involve the reaction of 1,3-indandione, an aldehyde, a β-ketoester (or a similar active methylene (B1212753) compound), and a nitrogen source like ammonium acetate. Such a reaction would likely proceed through a series of tandem condensations and cyclizations to rapidly assemble the target heterocyclic core.
Catalyst-Free and Solvent-Free MCR Protocols
In the realm of green chemistry, catalyst-free and solvent-free multicomponent reactions (MCRs) represent a highly efficient and environmentally benign approach to complex molecules. These reactions, by their nature, improve atom economy by combining three or more starting materials in a single step, often with the only byproduct being a small molecule like water or ethanol. acsgcipr.org
One such approach involves the reaction of aromatic aldehydes, a ketone (like acetophenone or propiophenone), 1,3-indanedione, and ammonium acetate under solvent-free conditions at elevated temperatures. iau.ir This method has been successfully employed for the synthesis of various indeno[1,2-b]pyridine derivatives. iau.ir The reaction proceeds through a cascade of events, likely initiated by the formation of an enamine from the ketone and ammonium acetate, followed by Knoevenagel condensation and subsequent cyclization. The absence of both a catalyst and a solvent simplifies the reaction setup and workup procedure, making it an attractive synthetic strategy. iau.irscielo.br
The optimization of such reactions often involves screening different temperatures. For instance, in the synthesis of certain imidazo[1,2-a]pyridines, a similar catalyst- and solvent-free approach at 60 °C provided significantly higher yields compared to reactions run at room temperature or in various polar and nonpolar solvents. scielo.br This highlights the importance of thermal energy in promoting these transformations in the absence of a catalyst.
Transition-Metal-Catalyzed Synthetic Routes
Transition-metal catalysis offers a powerful toolkit for the construction of the indeno[2,1-c]pyridine core, enabling high levels of regioselectivity and functional group tolerance. rsc.orgnih.govdocumentsdelivered.com Cobalt, in particular, has emerged as a versatile catalyst for these transformations. rsc.orgnih.govdocumentsdelivered.com
Cobalt-Catalyzed Cycloaddition Reactions for Pyridine Ring Assembly
Cobalt-catalyzed [2+2+2] cycloaddition reactions of diynes with nitriles are a highly effective method for assembling the pyridine ring of indeno[2,1-c]pyridine derivatives. rsc.orgnih.govdocumentsdelivered.com This methodology offers a convergent approach where two alkyne units and a nitrile combine to form the pyridine ring in a single step. The reaction is often promoted by light and can proceed under mild conditions. researchgate.net The use of a CoI2/o-phenanthroline system has been shown to be particularly efficient for the cycloaddition of diynes bearing TBS-protected propargylic alcohol fragments with various nitriles. rsc.orgnih.govdocumentsdelivered.com The o-phenanthroline ligand, a bidentate nitrogen ligand, plays a crucial role in enhancing the efficacy of the cycloaddition. rsc.orgnih.govdocumentsdelivered.com
Regioselective Synthesis Strategies Utilizing Metal Catalysts
A key challenge in the synthesis of substituted pyridines from unsymmetrical diynes and nitriles is controlling the regioselectivity of the cycloaddition. Metal catalysts, particularly cobalt complexes, have proven instrumental in directing the outcome of these reactions. rsc.orgnih.govdocumentsdelivered.com The choice of the cobalt precursor and the ligand can significantly influence the regiochemical outcome. For instance, the CoI2/o-phenanthroline system demonstrates high regioselectivity in the synthesis of indeno[2,1-c]pyridines. rsc.orgnih.govdocumentsdelivered.com This control is crucial for the synthesis of specifically substituted target molecules. Other transition metals like rhodium and nickel have also been employed in related cycloaddition reactions, although cobalt often provides superior results for this specific transformation. nih.govmit.edu
Development of Catalytic Systems for Indeno[2,1-c]pyridine Formation
The development of efficient catalytic systems is central to the advancement of indeno[2,1-c]pyridine synthesis. Research has focused on optimizing the catalyst, ligands, and reaction conditions to achieve high yields, good functional group tolerance, and excellent regioselectivity. rsc.orgnih.govdocumentsdelivered.com The combination of a cobalt(II) iodide salt with a bidentate nitrogen ligand like o-phenanthroline represents a significant advancement in this area. rsc.orgnih.govdocumentsdelivered.com This system has been shown to be robust and applicable to a range of substrates. Further research into novel ligand designs and alternative metal catalysts continues to expand the scope and utility of these synthetic methods.
Pinner-Type Reactions for Indeno[2,1-c]pyridine-4-carbonitrile Derivatives
The Pinner reaction and its variations provide a valuable route to specific derivatives of the indeno[2,1-c]pyridine scaffold, particularly those bearing a carbonitrile group at the 4-position. researchgate.net This type of reaction typically involves the treatment of a nitrile with an alcohol in the presence of a strong acid, like dry HCl gas, to form an imidate intermediate. This intermediate can then undergo further reactions to yield the desired heterocyclic product.
An efficient synthesis of 3-chloro-6,7-dimethoxy-9H-indeno[2,1-c]pyridine-4-carbonitrile has been developed using a Pinner-type reaction. researchgate.net The starting material, a malononitrile derivative, reacts in the presence of dry HCl gas to yield the chloro-substituted indeno[2,1-c]pyridine. researchgate.net This chloro derivative can then serve as a versatile intermediate for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents at the 3-position. researchgate.net
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netarkat-usa.org This technology is particularly advantageous in the synthesis of heterocyclic compounds like indeno[2,1-c]pyridines. researchgate.netorganic-chemistry.org
Optimization of Reaction Conditions Under Microwave Irradiation
The efficiency of microwave-assisted synthesis is highly dependent on the optimization of reaction parameters such as solvent, temperature, and reaction time. For the synthesis of substituted pyridines, including structures analogous to the indeno[2,1-c]pyridine core, polar solvents like dimethyl sulfoxide (B87167) (DMSO) have demonstrated superior efficiency, with reactions reaching completion in as little as 10-20 minutes at 170°C. organic-chemistry.org The use of catalysts, such as acetic acid or zinc bromide, can further accelerate these transformations. organic-chemistry.org In some cases, solvent-free conditions under microwave irradiation provide an environmentally friendly alternative. organic-chemistry.org
For instance, in the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, a related heterocyclic system, a systematic optimization of reaction conditions under microwave irradiation was conducted. nih.gov This involved screening various solvents, temperatures, and reagent equivalencies. It was found that increasing the temperature from 70°C to 140°C under microwave irradiation significantly improved the yield from 4% to 47%. nih.gov Further optimization by changing the solvent to THF or toluene (B28343) and adjusting the amount of acetic acid catalyst led to yields as high as 95%. nih.gov
Table 1: Optimization of Microwave-Assisted Synthesis of a Formamidine Intermediate nih.gov
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | MeOH | 70 | 30 | 4 |
| 2 | MeOH | 140 | 30 | 47 |
| 3 | MeOH | 140 | 30 | 71 |
| 4 | ACN | 140 | 30 | - |
| 5 | THF | 140 | 30 | 92 |
| 6 | Toluene | 140 | 30 | 92 |
| 7 | THF | 140 | 30 | 36 |
| 8 | THF | 140 | 30 | 95 |
This table is adapted from a study on the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, demonstrating a typical optimization process applicable to related heterocyclic syntheses.
Efficient One-Pot Protocols Utilizing Microwave Energy
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. nih.gov When combined with microwave irradiation, these protocols can dramatically reduce synthesis time and simplify purification processes. nih.govsciforum.net
A notable example is the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. nih.gov This catalyst-free reaction, conducted in DMF at 150°C for just 8 minutes under microwave irradiation, afforded the target compounds in good isolated yields (68–82%). nih.gov Similarly, the Bohlmann-Rahtz pyridine synthesis has been adapted to a one-pot, microwave-assisted procedure, allowing for the rapid and efficient production of tri- and tetrasubstituted pyridines with complete regioselectivity. researchgate.netorganic-chemistry.org This method combines the initial Michael addition and subsequent cyclodehydration steps into a single operation. organic-chemistry.org
Role of Nanocatalysts in Indeno[2,1-c]pyridine Synthesis
Nanocatalysts have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. oiccpress.comiau.ir Their application in the synthesis of nitrogen-containing heterocycles, including indenopyridines, has shown considerable promise. echemcom.comechemcom.com
Heterogeneous Catalyst Systems (e.g., Nano CeO2/ZnO)
Heterogeneous nanocatalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, contributing to more sustainable and cost-effective chemical processes. echemcom.com A prime example is the use of nano ceria/zinc oxide (CeO2/ZnO) as a recyclable catalyst for the synthesis of indeno[1,2-b]pyridine derivatives. echemcom.comechemcom.com
In a reported study, a one-pot, four-component condensation reaction of 1,3-indandione, an aromatic aldehyde, acetophenone, and ammonium acetate was efficiently catalyzed by nano CeO2/ZnO under reflux conditions. echemcom.com The catalyst acts as a Lewis acid, activating the carbonyl group of the aldehyde, which is then attacked by the indandione. Subsequent reaction with an enamine intermediate, formed from acetophenone and ammonium acetate, leads to the final indenopyridine product. echemcom.com This method offers several advantages, including high reaction yields, easy product purification by crystallization, and the ability to recycle the solid nanocatalyst. echemcom.com
Table 2: Synthesis of Indeno[1,2-b]pyridine Derivatives using Nano CeO2/ZnO Catalyst echemcom.com
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-2-methyl-5H-indeno[1,2-b]pyridin-5-one | 95 |
| 2 | 4-Nitrobenzaldehyde | 2-methyl-4-(4-nitrophenyl)-5H-indeno[1,2-b]pyridin-5-one | 92 |
| 3 | Benzaldehyde | 2-methyl-4-phenyl-5H-indeno[1,2-b]pyridin-5-one | 90 |
| 4 | 4-Methylbenzaldehyde | 2-methyl-4-(p-tolyl)-5H-indeno[1,2-b]pyridin-5-one | 88 |
This table is based on the synthesis of indeno[1,2-b]pyridine derivatives and illustrates the efficiency of the nano CeO2/ZnO catalyst system.
The synthesis of ZnO/CeO2 nanocomposites can be achieved through methods like combustion using a metal-organic framework as a precursor or a solution combustion method with natural extracts. nih.govmdpi.com These nanocomposites exhibit desirable properties such as small crystallite size and high surface area, which contribute to their catalytic efficacy. mdpi.comsruc.ac.uk
Magnetically Recoverable Catalysts
Magnetically recoverable catalysts, typically composed of a magnetic core (e.g., Fe3O4) coated with a catalytic material, offer a highly efficient method for catalyst separation. oiccpress.comiau.ir This approach avoids the need for filtration or centrifugation, simplifying the work-up procedure and minimizing catalyst loss. oiccpress.com
Nano-Fe3O4 has been successfully employed as a magnetically separable catalyst for the synthesis of various nitrogen-fused heterocycles. oiccpress.comiau.ir These catalysts are not only low-cost and thermally stable but can also be recycled multiple times without a significant drop in catalytic activity. oiccpress.comiau.ir For instance, Fe3O4@SiO2@Pr-SO3H, a sulfonic acid-functionalized magnetic nanoparticle, has been used as a heterogeneous acid catalyst for the synthesis of indeno[1,2-b]pyridines in a one-pot, four-component reaction under solvent-free conditions. iau.ir The catalyst was easily separated using an external magnet and reused for several cycles with only a slight decrease in product yield. iau.ir
The application of such magnetically recoverable nanocatalysts to the synthesis of this compound could offer a green and efficient route to this specific compound and its derivatives.
Specific Alkylation Strategies for Methyl Substitutions at 1, 4, and 6 Positions
The introduction of methyl groups at specific positions on the indeno[2,1-c]pyridine core is crucial for fine-tuning its chemical and physical properties. Direct alkylation of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, which generally makes Friedel-Crafts type alkylations ineffective unless the ring is activated by electron-donating substituents. youtube.com
Several strategies have been developed for the regioselective alkylation of pyridines. One approach involves the use of a blocking group to direct the alkylation to a specific position. For example, a maleate-derived blocking group has been used to achieve selective C-4 alkylation of pyridines via a Minisci-type decarboxylative alkylation. nih.gov This method is operationally simple and provides access to valuable C-4 alkylated pyridines. nih.gov
Another strategy involves the temporary dearomatization of the pyridine ring. A rhodium-catalyzed method has been developed for the C-3/5 methylation of pyridines using methanol (B129727) and formaldehyde (B43269) as the methylating agents. rsc.org This process involves the in situ reduction of the pyridine ring to form a nucleophilic enamine intermediate, which then reacts with the methylating agent. rsc.org
Reactivity and Transformation of 1,4,6 Trimethyl 9h Indeno 2,1 C Pyridine and Indeno 2,1 C Pyridine Frameworks
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the indeno[2,1-c]pyridine scaffold is a tale of two distinct rings. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. wikipedia.org Direct substitution on an unactivated pyridine ring is often difficult, requiring harsh conditions and typically yielding substitution at the C-3 position. wikipedia.org
A common strategy to overcome this low reactivity is the formation of a pyridine N-oxide. wikipedia.orgscripps.edu Oxidation of the nitrogen atom creates the N-oxide, which is more susceptible to electrophilic substitution. scripps.eduyoutube.com The oxygen atom can donate electron density back into the ring, activating the C-2 and C-4 positions for electrophilic attack. rsc.org Subsequent deoxygenation can restore the pyridine ring.
In contrast, the benzene (B151609) ring of the indene (B144670) moiety is electron-rich and thus the preferred site for electrophilic substitution. The directing effects of the alkyl substituents (in the case of 1,4,6-trimethyl-9H-indeno[2,1-c]pyridine) and the fused pyridine ring would determine the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions.
Nucleophilic Substitution Reactions, including SNAr
The electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly through the nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netquimicaorganica.org This reaction readily occurs if a good leaving group (such as a halide) is present at the C-2 or C-4 positions of the pyridine ring. quimicaorganica.orgstackexchange.com
The mechanism involves the addition of a nucleophile to form a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The reaction is favored at the 2- and 4-positions because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, which stabilizes this intermediate and facilitates the subsequent elimination of the leaving group. stackexchange.com Attack at the C-3 position does not allow for this stabilization, making the reaction much slower. quimicaorganica.orgstackexchange.com
For the indeno[2,1-c]pyridine framework, the introduction of a leaving group on the pyridine portion of the molecule would enable a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as amines, alkoxides, and thiolates.
Oxidation and Reduction Reactions
Oxidation and reduction reactions provide key pathways for modifying the indeno[2,1-c]pyridine scaffold.
Oxidation: The most common oxidation reaction for pyridine-containing compounds is the formation of the N-oxide. youtube.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting pyridine N-oxide is a versatile intermediate. For instance, 3-substituted pyridines have been oxidized in high yields using 30% aqueous H2O2 with catalytic amounts of methyltrioxorhenium (MTO). arkat-usa.org
Reduction: The reduction of the indeno[2,1-c]pyridine system can occur at either the pyridine or the indene moiety.
Deoxygenation: Pyridine N-oxides can be readily reduced back to the parent pyridine using reagents like phosphorus trichloride (B1173362) or through catalytic hydrogenation. youtube.com
Ring Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring, though this often requires activation of the ring or harsh reaction conditions. Recent methods have shown that copper hydride complexes can catalyze the C-C bond-forming dearomatization of unactivated pyridines. dicp.ac.cn
Functional Group Reduction: Functional groups on the scaffold can also be reduced. For example, the ketone group in 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one can be targeted by reducing agents like lithium aluminum hydride. smolecule.com
Functional Group Interconversions on the Indeno[2,1-c]pyridine Scaffold
The ability to interconvert functional groups is essential for the synthesis of complex derivatives. On the indeno[2,1-c]pyridine scaffold, this can be achieved through various transformations.
A prominent example involves the pyridine N-oxide intermediate. Reaction of a pyridine N-oxide with acetic anhydride (B1165640) can lead to a rearrangement that installs an acetoxy group at the 2-position. Subsequent hydrolysis yields the corresponding 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. youtube.com
Furthermore, functional groups introduced via nucleophilic or electrophilic substitution can be further modified. For example, a bromo-substituent installed on the ring can be converted into various other groups through metal-catalyzed cross-coupling reactions, as detailed in section 3.6. The methyl groups on this compound could potentially be functionalized through radical halogenation, followed by nucleophilic substitution, although specific examples on this system are not documented.
Ring-Opening and Ring-Closing Reactions
The manipulation of the heterocyclic core of the indeno[2,1-c]pyridine framework can be achieved through ring-opening and ring-closing reactions, enabling significant structural reorganization.
Ring-Opening Reactions: A classic example of pyridine ring-opening is the Zincke reaction, where a pyridine is activated by an N-aryl-2,4-dinitroaniline group, making it susceptible to ring-opening by primary or secondary amines. More recently, this strategy has been adapted for nitrogen isotope exchange by reacting activated pyridines with an 15N source like 15NH4Cl. nih.gov Other advanced methods allow for the conversion of the pyridine ring into other aromatic systems, such as meta-substituted anilines, through a sequence of ring-opening and ring-closing steps. nih.govdocumentsdelivered.com
Ring-Closing Reactions: The synthesis of the indeno[2,1-c]pyridine skeleton and its derivatives inherently relies on ring-closing (cyclization) reactions. For instance, the synthesis of indeno[1,2-b]pyridine derivatives has been achieved through a one-pot reaction catalyzed by nano-CeO2/ZnO. echemcom.com Similarly, complex spiro-imidazo pyridine-indene derivatives have been synthesized via acid-promoted annulation reactions, which involve the formation of the pyridine ring as a key step. nih.gov These methods highlight the importance of cyclization strategies in building the core indenopyridine framework.
Derivatization via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including the indeno[2,1-c]pyridine scaffold. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, typically by coupling an organometallic reagent with a halogenated or triflated heterocycle.
The Suzuki coupling , which pairs an organoboron reagent with an organic halide, is a widely used method. For example, Schiff bases derived from brominated pyridines have been successfully coupled with various aryl and heteroaryl boronic acids using a Pd(PPh3)4 catalyst. mdpi.com Other important methods include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), which are frequently employed for the synthesis of complex substituted pyridines. mdpi.com
These coupling strategies could be applied to a halogenated indeno[2,1-c]pyridine derivative to introduce a wide array of substituents at specific positions, providing a powerful route to novel analogues with tailored properties.
Table 1: Representative Conditions for Suzuki Coupling on Pyridine Derivatives
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Schiff base of bromopyridine | Aryl/het-aryl boronic acid | Pd(PPh3)4 (5%) | K3PO4 | 1,4-Dioxane/H2O | 90 | 35-60 | mdpi.com |
Investigations into Carbon-Carbon Bond Cleavage
While carbon-carbon bonds are generally stable, their selective cleavage represents an advanced strategy for molecular editing. In the context of pyridine-containing structures, C-C bond cleavage is challenging but has been observed under specific conditions.
One study demonstrated the redox-mediated oxidative cleavage of the C-C bond in 2,2'-pyridil (B1585533) within a diruthenium complex. nih.gov This process involves the activation of dioxygen and leads to the formation of two monomeric picolinate (B1231196) complexes, showcasing that the pyridine framework can participate in and facilitate C-C bond scission when coordinated to a suitable metal center.
Another sophisticated example involves a pyridine-to-benzene transformation that proceeds through a sequence including ring-opening, imine hydrolysis, olefination, and electrocyclization, which inherently involves the cleavage and formation of C-C bonds to achieve the skeletal editing. researchgate.net Furthermore, enzymatic systems, particularly oxygenases like cytochrome P450, are known to catalyze C-C bond cleavage and formation as part of metabolic pathways. nih.gov These examples suggest that, while not a common transformation, C-C bond cleavage within the indeno[2,1-c]pyridine scaffold is a plausible reaction under specific enzymatic, organometallic, or redox conditions.
Reactions with Hydrazonoyl Halides and α-Halocompounds
The reactivity of the this compound core, and the broader indeno[2,1-c]pyridine framework, towards electrophilic reagents like hydrazonoyl halides and α-halocompounds is a subject of significant synthetic interest. While specific studies on this compound are not extensively documented in publicly available literature, the chemical behavior can be inferred from the well-established reactivity of related aza-fused heterocyclic systems. The nitrogen atom in the pyridine ring imparts nucleophilic character to the molecule, making it a candidate for various substitution and cycloaddition reactions.
Reactions with Hydrazonoyl Halides
Hydrazonoyl halides (R-C(X)=N-NH-R') are versatile reagents in heterocyclic synthesis, primarily acting as precursors to nitrilimines upon treatment with a base. These 1,3-dipolar species can then undergo cycloaddition reactions with various dipolarophiles. The indeno[2,1-c]pyridine system, with its electron-rich nitrogen atom and adjacent π-system, can potentially react with hydrazonoyl halides through several pathways.
One plausible reaction involves the initial N-alkylation of the pyridine nitrogen by the hydrazonoyl halide, followed by dehydrohalogenation to form a zwitterionic intermediate. This intermediate could then undergo intramolecular cyclization. However, a more common and synthetically valuable pathway is the [3+2] cycloaddition reaction. In the presence of a base like triethylamine, hydrazonoyl halides generate highly reactive nitrilimines. The indeno[2,1-c]pyridine can then act as a dipolarophile.
Based on the reactivity of similar N-heterocycles, the reaction of this compound with a hydrazonoyl halide in the presence of a base is anticipated to yield fused heterocyclic systems. The regioselectivity of such cycloadditions would be governed by both steric and electronic factors, including the substitution pattern on both the indeno[2,1-c]pyridine and the hydrazonoyl halide.
For instance, the reaction of a generic N-arylhydrazonoyl halide with this compound could theoretically lead to the formation of a novel triazolo-indeno[2,1-c]pyridine derivative. The proposed, generalized reaction is depicted below:
General Reaction Scheme with Hydrazonoyl Halide:
Where X = Cl, Br
Detailed experimental data for this specific reaction is not currently available. However, the general reactivity pattern of hydrazonoyl halides with N-heterocycles is well-established and suggests that this would be a fruitful area for synthetic exploration. nih.govlookchemmall.com
Reactions with α-Halocompounds
α-Halocompounds, such as α-haloketones, α-haloesters, and α-haloacetonitriles, are common alkylating agents. The nucleophilic nitrogen of the pyridine ring in this compound is expected to readily react with these electrophiles. This reaction would lead to the formation of quaternary indenopyridinium salts.
The reaction is a standard quaternization of a pyridine-like nitrogen. The rate of reaction would be influenced by the nature of the halogen (I > Br > Cl), the solvent, and the steric hindrance around the nitrogen atom. The presence of the methyl group at the 4-position of the indeno[2,1-c]pyridine ring might sterically hinder the approach of bulky α-halocompounds.
The resulting quaternary salts are themselves valuable synthetic intermediates. For example, treatment of these salts with a base can lead to the formation of ylides, which can then participate in various subsequent reactions, including rearrangements and cycloadditions.
A representative reaction of this compound with an α-bromoketone is shown in the following general scheme:
General Reaction Scheme with an α-Haloketone:
The table below summarizes the expected products from the reaction of this compound with representative α-halocompounds, based on the known reactivity of similar heterocyclic systems.
| α-Halocompound | Structure | Expected Product Type |
| Phenacyl bromide | C₆H₅COCH₂Br | N-(2-Oxo-2-phenylethyl)-1,4,6-trimethyl-9H-indeno[2,1-c]pyridinium bromide |
| Ethyl bromoacetate | BrCH₂CO₂Et | N-(Ethoxycarbonylmethyl)-1,4,6-trimethyl-9H-indeno[2,1-c]pyridinium bromide |
| Chloroacetonitrile | ClCH₂CN | N-(Cyanomethyl)-1,4,6-trimethyl-9H-indeno[2,1-c]pyridinium chloride |
It is important to note that while these reactions are theoretically sound based on fundamental principles of organic chemistry and the known reactivity of related compounds, specific experimental verification for this compound is needed to confirm these predictions and to determine optimal reaction conditions and yields.
Structure Activity Relationship Sar and Ligand Design Principles in Indeno 2,1 C Pyridines
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with biological macromolecules such as enzymes and receptors. For the 9H-indeno[2,1-c]pyridine core, the fusion of the indene (B144670) and pyridine (B92270) rings results in a relatively planar and rigid structure. The introduction of methyl groups at the 1, 4, and 6 positions can influence this planarity.
Computational studies and spectroscopic analyses, such as NMR, can provide insights into the preferred conformations of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine. These analyses help determine the dihedral angles between the ring systems and the orientation of the methyl substituents. The degree of planarity is a key determinant for activities such as DNA intercalation, where a flat aromatic surface is often required to fit between the base pairs of the DNA helix. Deviations from planarity, induced by the methyl groups, could either enhance or diminish binding to specific targets.
Furthermore, the conformational flexibility, or lack thereof, impacts the entropy of binding to a receptor. A rigid molecule like this compound has a lower conformational entropy cost upon binding compared to a more flexible molecule, which can contribute to a higher binding affinity. The specific spatial arrangement of the methyl groups creates a unique topographical and electronic profile that dictates its complementarity to a biological target.
Stereochemical Considerations and their Influence on Activity (e.g., Cis/Trans Isomerism)
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. In the case of a saturated indeno[2,1-c]pyridine ring system, such as in hexahydroindeno[2,1-c]pyridines, the fusion of the two rings can result in cis and trans isomers.
A notable study on a series of cis- and trans-fused hexahydroindeno[2,1-c]pyridines revealed the profound impact of stereochemistry on their affinity for the 5-HT1A serotonin receptor subtype. Molecular modeling predicted that the trans-fused isomers would exhibit higher affinity, a prediction that was confirmed experimentally. For instance, the trans-fused analog, trans-5-methoxy-N-propyl-2,3,4,4a,9,-9a-hexahydro-1H-indeno[2,1-c]pyridine, demonstrated moderate affinity and high selectivity for the 5-HT1A binding site, whereas its cis-fused counterpart showed virtually no affinity. This highlights that the specific three-dimensional arrangement of the fused ring system is a critical determinant for receptor recognition and binding.
While this compound itself is not chiral at the ring fusion, the principles derived from its saturated analogs underscore the importance of precise spatial orientation for biological activity. Any potential metabolic transformation or synthetic modification that introduces a chiral center would necessitate a thorough evaluation of the stereoisomers.
Positional Effects of Alkyl Substituents on Molecular Activity
Position 1: A methyl group at this position, adjacent to the pyridine nitrogen, can influence the basicity of the nitrogen atom and introduce steric hindrance. This can affect the molecule's ability to form hydrogen bonds or ionic interactions with a receptor.
Position 4: Substitution at this position on the pyridine ring can impact the electronic distribution within the aromatic system and provide a key interaction point with a biological target.
Structure-activity relationship (SAR) studies on various pyridine derivatives have consistently shown that the nature and position of substituents are critical for their biological effects. For instance, in some series of bioactive pyridines, the introduction of small alkyl groups can enhance activity, while bulkier groups may be detrimental. The specific combination of methyl groups at the 1, 4, and 6 positions in this compound creates a unique SAR profile that needs to be experimentally determined for various biological targets.
Quantitative Structure-Activity Relationships (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.
For indeno[2,1-c]pyridine derivatives, QSAR studies can be employed to understand the key molecular features that govern their biological effects. Descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices can be correlated with biological activity, such as enzyme inhibition or receptor binding affinity.
A QSAR study on a series of 2,4-diphenyl indenol[1,2-b]pyridinol derivatives targeting breast cancer receptors demonstrated the utility of this approach. The developed QSAR model, using genetic algorithms and multilinear regression analysis, was able to predict the chemical activity (pGI50) against breast cancer receptors. jchemlett.com Such models can guide the design of new indeno[2,1-c]pyridine analogs with improved potency by suggesting modifications that optimize the key molecular descriptors.
Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between the 3D properties of a molecule and its biological activity. These methods generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic potential, hydrophobicity) are favorable or unfavorable for activity.
For this compound and its analogs, 3D-QSAR studies can be invaluable in designing more potent ligands. By aligning a series of active and inactive compounds, these models can identify the key steric and electronic requirements for optimal interaction with a biological target. For example, a CoMFA study might reveal that a bulky substituent is favored at a particular position, while a CoMSIA analysis could indicate that an electropositive region is beneficial for activity in another area of the molecule.
Modulation of Biological Target Interactions by Structural Variations
Structural modifications to the this compound scaffold can significantly modulate its interaction with biological targets, leading to changes in binding affinity and functional activity.
Enzyme and Receptor Binding Affinity Modulation
The affinity of a ligand for its biological target is a critical determinant of its potency. For indeno[2,1-c]pyridine derivatives, subtle changes in their structure can lead to significant alterations in their binding affinity for enzymes and receptors.
Furthermore, the nature of the substituents plays a key role. In the same study, the introduction of a 5-methoxy group and various N-propyl appendages on the trans-fused hexahydroindeno[2,1-c]pyridine core led to compounds with high affinity (in the nanomolar range) and excellent selectivity for the 5-HT1A site. jchemlett.com This suggests that for this compound, the methyl groups at positions 1, 4, and 6 likely contribute to a specific binding profile for its target(s). Altering these methyl groups to other alkyl or functional groups would be a key strategy to modulate its binding affinity and selectivity for various enzymes and receptors.
Below is a data table summarizing the binding affinities of some hexahydroindeno[2,1-c]pyridine derivatives for the 5-HT1A receptor, illustrating the impact of stereochemistry and substitution.
| Compound | Ring Fusion Stereochemistry | N-Substituent | 5-Position Substituent | 5-HT1A Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| 5a | cis | Propyl | Methoxy | >10,000 |
| 6a | trans | Propyl | Methoxy | 150 |
Interaction with Specific Biological Pathways
There is no available research data detailing the specific biological pathways with which this compound interacts.
Role of Substituents in Modulating Electronic Properties and Bioactivity
Information regarding the role of the 1, 4, and 6-methyl substituents in modulating the electronic properties and resultant bioactivity of the 9H-indeno[2,1-c]pyridine core is not present in the current body of scientific literature.
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Proton Resonance Analysis
¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine. The expected spectrum would feature several key signals:
Aromatic Protons: Resonances in the downfield region (typically δ 7.0-9.0 ppm) corresponding to the protons on the indenopyridine ring system. The specific chemical shifts and splitting patterns (coupling) would reveal their relative positions.
Methyl Protons: Three distinct singlet signals in the upfield region (typically δ 2.0-3.0 ppm), each integrating to three protons, corresponding to the three methyl groups at positions 1, 4, and 6. Their precise chemical shifts would be influenced by their position on either the indeno or pyridine (B92270) portion of the molecule.
Methylene (B1212753) Protons: A singlet signal integrating to two protons for the CH₂ group at the 9-position (9H) of the indene (B144670) system, likely appearing in the range of δ 3.5-4.5 ppm.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, a spectrum would display signals for each of the 15 carbon atoms.
Aromatic and Heteroaromatic Carbons: A series of signals in the downfield region (δ 110-160 ppm) would correspond to the carbons of the fused ring system.
Methyl Carbons: Three distinct signals in the upfield region (δ 15-30 ppm) would represent the three methyl group carbons.
Methylene Carbon: A signal for the C9 carbon, typically in the δ 30-50 ppm range.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals and piece together the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to one another. It would be crucial for tracing the connectivity of the aromatic protons on the fused rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a proton's signal to the carbon it is attached to.
Solid-State NMR for Complex Structures
While typically used for insoluble materials, solid-state NMR (ssNMR) could be employed if suitable crystals of this compound were obtained but were not amenable to single-crystal X-ray diffraction. It provides structural information on the compound in its solid, crystalline form, which can sometimes differ from its structure in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: Aromatic carbon-carbon and carbon-nitrogen double bond stretching vibrations would produce a series of sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the indenopyridine core.
C-H Bending: Vibrations corresponding to the bending of C-H bonds in the methyl and methylene groups would be visible in the 1350-1470 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) that confirms the molecular weight of the compound (197.25 g/mol , based on the formula C₁₅H₁₅N).
Fragmentation Pattern: The molecule would break apart in a predictable manner upon ionization. The observed fragment ions would provide further structural confirmation. Common fragmentations could include the loss of a methyl group (-15 amu) or other rearrangements characteristic of fused heterocyclic systems.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Despite extensive searches of chemical literature and crystallographic databases, including the Cambridge Structural Database (CSD), specific single-crystal X-ray diffraction data for this compound (CAS No. 62736-77-0) is not publicly available at this time. The successful application of this technique would require the growth of a suitable single crystal of the compound, which could then be analyzed using a diffractometer.
For a hypothetical crystal structure, the resulting data would be presented in a format similar to the table below. This would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | Data not available |
Such an analysis would definitively confirm the planar indenopyridine core and the positions of the three methyl groups, providing invaluable insight into its molecular architecture.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the calculated theoretical percentages based on the compound's proposed molecular formula, C₁₅H₁₅N. This comparison is essential for confirming the empirical formula and assessing the purity of the synthesized compound.
As with crystallographic data, specific experimental elemental analysis results for this compound are not reported in the available scientific literature. For a pure sample of C₁₅H₁₅N, the theoretical elemental composition can be calculated as follows:
Carbon (C): (15 * 12.011) / 209.28 * 100% = 86.08%
Hydrogen (H): (15 * 1.008) / 209.28 * 100% = 7.23%
Nitrogen (N): (1 * 14.007) / 209.28 * 100% = 6.69%
An experimental analysis would be expected to yield results that are in close agreement (typically within ±0.4%) with these calculated values, thereby confirming the empirical formula of the compound.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₁₅H₁₅N)
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 86.08 | Data not available |
| Hydrogen (H) | 7.23 | Data not available |
The absence of this experimental data in public databases highlights a gap in the documented characterization of this specific compound.
Table of Compounds Mentioned
| Compound Name |
|---|
Computational Chemistry and Molecular Modeling of Indeno 2,1 C Pyridine Derivatives
Quantum Chemical Calculations (e.g., DFT methods) for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of indeno[2,1-c]pyridine derivatives. DFT methods provide a balance between computational cost and accuracy, making them ideal for studying the electronic properties of medium to large-sized organic molecules. researchgate.netelectrochemsci.org
Researchers utilize DFT to calculate key electronic descriptors that govern the behavior of these molecules. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. electrochemsci.orgmdpi.com
For instance, in studies of related pyridine (B92270) dicarboxylic acids, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these properties. electrochemsci.org The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule, which are critical for predicting sites of electrophilic and nucleophilic attack. mdpi.com The nitrogen atom in the pyridine ring, with its lone pair of electrons, typically represents a region of high electron density (a nucleophilic site). nih.gov
Table 1: Representative Electronic Properties Calculated for Pyridine Derivatives using DFT Note: This table presents example data from related pyridine compounds to illustrate the outputs of DFT calculations, not specific values for 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2,3-Pyridine dicarboxylic acid | B3LYP/6-311G(d,p) | -7.42 | -2.58 | 4.84 | electrochemsci.org |
| 2,5-Pyridine dicarboxylic acid | B3LYP/6-311G(d,p) | -7.51 | -2.48 | 5.03 | electrochemsci.org |
| 2,6-Pyridine Dicarboxylic acid | B3LYP/6-311G(d,p) | -7.64 | -2.43 | 5.21 | electrochemsci.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and medicinal chemistry for screening potential drug candidates. For indeno[2,1-c]pyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry, docking simulations can elucidate their potential as inhibitors or modulators of biological targets. echemcom.com
The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. For example, studies on structurally similar indeno[1,2-c]pyrazol derivatives have used molecular docking to evaluate their inhibitory potential against targets like malate (B86768) dehydrogenase 2 (MDH2), which is implicated in cancer. nih.govresearchgate.net In these simulations, a compound achieved a high docking score of -31.63 kcal/mol, indicating strong potential binding. nih.govresearchgate.net The simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov The pyridine nitrogen in the indeno[2,1-c]pyridine core can act as a hydrogen bond acceptor, a critical interaction for stabilizing the ligand-receptor complex. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the indeno[2,1-c]pyridine scaffold and the stability of its complexes with biological targets. nih.govjchemlett.com
By simulating the behavior of the ligand in a solvent or bound to a protein, MD can explore the molecule's conformational landscape, identifying the most stable and populated conformations. For ligand-protein complexes, MD simulations are used to assess the stability of the docked pose over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD throughout the simulation suggests a stable binding mode. jchemlett.com For instance, MD simulations performed on inhibitors bound to their target enzymes have confirmed that specific residues play a key role in stabilizing the inhibitors through persistent interactions. jchemlett.comjchemlett.com These simulations are vital for refining the results of molecular docking and providing a more realistic model of the binding event. mdpi.comrsc.org
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms at an atomic level. mdpi.comrsc.org For indeno[2,1-c]pyridine derivatives, DFT calculations can be used to model transition states and calculate activation energies for various potential reactions. mdpi.comrsc.org
Reactivity indices derived from conceptual DFT, such as Fukui functions, can predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. The pyridine ring, being electron-deficient, is generally prone to nucleophilic substitution, while the fused benzene (B151609) ring would be the preferred site for electrophilic substitution. nih.gov Computational studies can map out entire potential energy surfaces for a reaction, identifying reactants, products, intermediates, and transition states. mdpi.com For example, a computational study on the reaction of 4-methyl aniline (B41778) with OH radicals used the M06-2X method to identify addition and abstraction pathways and their corresponding energy barriers. mdpi.com This level of detailed mechanistic insight is crucial for optimizing synthetic routes and understanding the metabolic pathways of biologically active indeno[2,1-c]pyridine analogs. rsc.org
Investigation of Aromaticity and Molecular Stability
Aromaticity is a key concept in organic chemistry that is associated with enhanced molecular stability, specific geometric features (bond length equalization), and unique magnetic properties. mdpi.com The indeno[2,1-c]pyridine system contains a complex fusion of five- and six-membered rings, making the analysis of its aromatic character particularly interesting.
In Silico Screening and Virtual Library Design for Novel Analogs
In silico screening, or virtual screening, is a computational approach that allows for the rapid evaluation of large libraries of chemical compounds to identify those with a high probability of having a desired biological activity. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.govnih.gov
For the indeno[2,1-c]pyridine scaffold, virtual libraries of novel analogs can be designed by systematically modifying substituents at various positions (e.g., the 1, 4, and 6 positions). These virtual libraries can then be screened against a specific biological target using molecular docking. nih.gov The screening process filters the library based on docking scores and predicted binding modes, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov Furthermore, in silico methods can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to eliminate candidates with poor pharmacokinetic profiles early in the design process. nih.govnih.gov This integrated approach of virtual library design and screening accelerates the discovery of new indeno[2,1-c]pyridine derivatives with optimized properties.
Computational Studies on Pyridine-Assisted Interactions
The nitrogen atom in the pyridine ring of the indeno[2,1-c]pyridine scaffold plays a crucial role in mediating intermolecular interactions. Its lone pair of electrons can act as a hydrogen bond acceptor, a Lewis base, or a ligand for metal coordination. rsc.orgrsc.org Computational studies are essential for characterizing these pyridine-assisted interactions.
DFT and MD simulations can be used to investigate how the pyridine nitrogen interacts with its environment. rsc.org For example, computational studies have explored how pyridine interacts with surfaces, revealing a combination of noncovalent Cu···N, π-π*, and hydrogen bonding interactions. rsc.org In the context of catalysis, the interaction between a phosphorus atom and the pyridine nitrogen in a pincer ligand was found to be critical for stabilizing the cationic product of a reaction. acs.org Understanding these interactions is vital for designing indeno[2,1-c]pyridine-based materials with specific properties, such as catalysts, sensors, or self-assembling systems.
Prediction of Pharmacodynamic Profiles
The pharmacodynamic profile of a compound describes its interactions with biological targets and the subsequent biochemical and physiological effects. For novel molecules like this compound and its derivatives, computational chemistry and molecular modeling serve as essential tools for predicting these interactions before extensive laboratory testing. These in silico methods provide crucial insights into potential therapeutic applications by identifying likely biological targets and elucidating mechanisms of action at a molecular level.
Computational approaches for predicting pharmacodynamics primarily involve methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking simulations. nih.gov These techniques analyze the physicochemical properties and three-dimensional structure of a compound to forecast its binding affinity and interaction with specific proteins, enzymes, or nucleic acids. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR models establish a mathematical correlation between the structural or physicochemical properties of a group of compounds and their biological activity. rutgers.edu For the broader class of indenopyridine derivatives, QSAR studies have been instrumental in predicting their potential as cytotoxic agents. nih.gov
One study on new diindenopyridine derivatives, which share a core structure with indeno[2,1-c]pyridines, evaluated their ability to inhibit cell proliferation across various cancer cell lines. nih.gov The researchers developed a QSAR model that demonstrated a linear relationship between the biological activity (expressed as -logIC15) and specific molecular descriptors. nih.gov This model indicates that the cytotoxic effects of these compounds are influenced by their molecular size and electronic properties. nih.gov
Table 1: QSAR Model for Cytotoxicity of Diindenopyridine Derivatives
This table illustrates the relationship found in a QSAR study between molecular properties and the activity of diindenopyridine derivatives, which are structurally related to indeno[2,1-c]pyridines.
Such QSAR models are valuable for predicting the activity of untested compounds within the same chemical class, including derivatives of this compound, and for guiding the design of new analogues with potentially enhanced activity. nih.gov
Molecular Docking and Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein or DNA, to form a stable complex. nih.gov This method is widely used to predict the mechanism of action and binding affinity of novel compounds. Studies on related indenopyridine and pyridine-containing structures have predicted interactions with several important biological targets.
DNA Intercalation: Force-field molecular mechanics calculations have been used to model the interaction between diindenopyridine derivatives and DNA. nih.gov The results showed that these molecules could intercalate, or insert themselves, between the base pairs of the DNA double helix. nih.gov The study calculated the binding energy for these interactions, with more negative values indicating a more stable complex. nih.gov Specifically, certain derivatives showed moderate selectivity toward adenine-guanine/thymine-cytosine (A-G/T-C) base pairs, suggesting a potential mechanism of action related to the disruption of DNA processes. nih.gov
Enzyme Inhibition: Molecular docking studies on various heterocyclic compounds containing pyridine rings have predicted inhibitory activity against several key enzymes.
Dihydrofolate Reductase (DHFR): Schiff base hybrids incorporating a 1,2,4-triazole-pyridine moiety have been docked into the active site of DHFR, an enzyme crucial for nucleotide synthesis. nih.gov The docking scores, ranging from -10.3154 to -12.962 kcal/mol, indicate strong predicted binding affinity, suggesting a potential profile as antibacterial agents. nih.gov
Casein Kinase II (CK2): The related indeno[1,2-b]indole (B1252910) scaffold has been identified as a novel lead structure for developing ATP-competitive inhibitors of CK2, a protein kinase implicated in cancer. researchgate.net A QSAR model was developed for these derivatives to predict their inhibitory activity. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR): Certain pyridine and pyrimidine (B1678525) derivatives have been evaluated in silico as potential inhibitors of both wild-type EGFR and its T790M mutant, which is associated with drug resistance in cancer. nih.gov
The table below summarizes the findings from various molecular docking studies on compounds structurally related to the indeno[2,1-c]pyridine scaffold, highlighting the predicted biological targets and interaction energies.
Table 2: Predicted Biological Targets for Indenopyridine-Related Scaffolds via Molecular Docking
This table presents data from computational docking studies on various compounds related to the indeno[2,1-c]pyridine chemical class, showing their predicted biological targets and measures of binding affinity.
These computational predictions suggest that the pharmacodynamic profile of the indeno[2,1-c]pyridine class could be diverse, with potential applications ranging from cytotoxic and antimicrobial to anti-inflammatory, depending on the specific substitutions on the core structure. The insights gained from these modeling studies are critical for prioritizing which derivatives of this compound should be synthesized and subjected to experimental biological evaluation.
Emerging Research Frontiers and Advanced Applications of Indeno 2,1 C Pyridine Chemistry
Exploration of Indeno[2,1-c]pyridine Derivatives as Pharmacological Probes
Derivatives of the indeno[2,1-c]pyridine core are actively being explored as pharmacological probes to investigate biological systems and disease mechanisms. The structural features of these compounds allow for interaction with various biological targets. smolecule.com For instance, certain indenopyridine derivatives have shown potential as inhibitors of enzymes and receptors, making them valuable tools for biochemical studies. smolecule.comechemcom.com Research has indicated that the indenopyridine framework can be found in compounds with antimicrobial and anti-inflammatory properties. smolecule.com
The versatility of the indeno[2,1-c]pyridine scaffold allows for systematic structural modifications to optimize binding affinity and selectivity for specific biological targets. This makes them suitable for the development of selective antagonists for receptors such as the transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders. nih.gov The ability to fine-tune the pharmacological properties of these derivatives underscores their importance in the ongoing search for new therapeutic agents and research tools.
| Compound Class | Potential Pharmacological Application | Reference |
| Indeno[2,1-c]pyridine Derivatives | Enzyme and receptor inhibitors | smolecule.comechemcom.com |
| Indeno[2,1-c]pyridine Derivatives | Antimicrobial and anti-inflammatory agents | smolecule.com |
| Pyridinyl Methanol (B129727) Derivatives | Selective TRPV3 antagonists | nih.gov |
Investigation of Indeno[2,1-c]pyridine Scaffolds in Target Identification
The unique three-dimensional structure of the indeno[2,1-c]pyridine scaffold makes it an attractive framework for identifying and validating novel biological targets. By creating libraries of diverse indeno[2,1-c]pyridine derivatives, researchers can screen for compounds that exhibit specific biological activities. The hits from these screens can then be used as chemical probes to elucidate the function of their respective protein targets, a critical step in the drug discovery process.
The planarity and tunable electronic properties of polycyclic aromatic systems like indenofluorenes, which share structural similarities with indeno[2,1-c]pyridines, are key to their utility in designing functional compounds. researchgate.net Characterizing the aromatic behavior of these systems is crucial for understanding their reactivity and potential interactions with biological macromolecules. researchgate.net This knowledge aids in the rational design of more potent and selective ligands for target identification and validation.
Applications in De Novo Molecule Design
The indeno[2,1-c]pyridine core serves as a valuable template in de novo molecule design, a computational approach to generate novel molecular structures with desired properties. The rigid and defined geometry of this scaffold provides a solid foundation upon which various functional groups can be strategically placed to optimize interactions with a specific biological target.
The synthesis of substituted pyridines, a core component of the indeno[2,1-c]pyridine system, is a well-established area of organic chemistry, offering a wide range of synthetic routes to create diverse molecular architectures. researchgate.netillinois.edu This synthetic accessibility, coupled with computational modeling, allows for the rational design of new molecules with tailored pharmacological profiles. A deconstruction-reconstruction strategy for pyrimidine (B1678525) diversification, for example, highlights how existing heterocyclic systems can be modified to create novel scaffolds for drug discovery. nih.gov This approach allows for scaffold hopping and the creation of analogues that would be difficult to obtain through traditional methods. nih.gov
Development of Novel Synthetic Methodologies for Indeno[2,1-c]pyridines
Recent advancements include the use of cobalt catalysts for the regioselective synthesis of indeno[2,1-c]pyridine derivatives from nitriles and diynes. rsc.org Another innovative approach involves a three-component domino reaction to synthesize polyfunctionalized indenopyridines through the cleavage of a carbon-carbon bond under transition-metal-free conditions. acs.org Furthermore, the use of nanomagnetic heterogeneous catalysts, such as Fe3O4@SiO2@Pr-SO3H, has been shown to be an environmentally benign and efficient method for the synthesis of indenopyridine derivatives under solvent-free conditions. iau.ir These methodologies offer facile access to complex nitrogen-containing heterocycles from simple starting materials. acs.orgiau.ir
| Synthetic Method | Key Features | Reference |
| Cobalt-catalyzed cycloaddition | Regioselective, good functional group tolerance | rsc.org |
| Three-component domino reaction | Transition-metal-free, C-C bond cleavage | acs.org |
| Nanomagnetic heterogeneous catalysis | Environmentally benign, solvent-free | iau.ir |
Role in Advanced Materials Science (excluding specific material properties)
The indeno[2,1-c]pyridine framework and its derivatives are not only relevant in a biological context but also hold promise in the field of advanced materials science. The inherent properties of polycyclic aromatic systems, such as thermodynamic stability and planarity, make them suitable for a variety of applications. researchgate.net The tunable electronic properties of these systems are particularly important for the design of new functional materials. researchgate.net
While specific material properties are outside the scope of this article, it is important to note that the unique chemical structure of compounds like 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine suggests their potential utility in the development of new materials. smolecule.com The ability to synthesize and modify the indeno[2,1-c]pyridine core allows for the creation of a wide range of molecules with potentially interesting and useful material characteristics.
Mechanistic Studies of Reactions Involving Indeno[2,1-c]pyridines
Understanding the reaction mechanisms involved in the synthesis and transformation of indeno[2,1-c]pyridines is fundamental to advancing their application. Mechanistic studies provide insights into the pathways of chemical reactions, allowing for their optimization and the development of new synthetic strategies.
For example, detailed mechanistic investigations have been conducted on the formation of related heterocyclic systems, such as indolizines from 2-enynylpyridines. nih.gov These studies often involve a combination of experimental techniques and computational analysis to elucidate the transition states and intermediates of a reaction. nih.gov Similarly, understanding the mechanism of multicomponent reactions for the synthesis of indenopyridines, which may involve a series of condensation and cyclization steps, is crucial for controlling the outcome and improving the efficiency of these complex transformations. iau.irresearchgate.net
Future Directions in Synthetic Accessibility and Chemical Transformations
The future of indeno[2,1-c]pyridine chemistry lies in the continued development of more efficient, versatile, and sustainable synthetic methods. A key goal is to expand the range of accessible derivatives and to enable the late-stage functionalization of complex molecules containing the indeno[2,1-c]pyridine core.
Future research will likely focus on the development of novel catalytic systems that can operate under milder conditions and with greater selectivity. The exploration of multicomponent reactions will continue to be a priority, as they offer a highly efficient means of constructing complex molecules in a single step. acs.org Furthermore, the application of flow chemistry and other automated synthesis technologies could significantly accelerate the discovery and optimization of new indeno[2,1-c]pyridine-based compounds. The development of methods for the isotopic labeling of pyridine (B92270) rings, for instance using Zincke imine intermediates, will also be crucial for their use in various analytical and biological studies. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the indeno[2,1-c]pyridine core?
- Methodological Answer : The indeno[2,1-c]pyridine scaffold can be synthesized via multicomponent reactions or cyclization of substituted indene intermediates. For example, base-catalyzed cyclization of 1,2-bis(cyanomethyl)benzenes yields 2-amino-3-cyano-1H-indenes, which can be further functionalized . Catalytic hydrogenation (e.g., Pd under H₂) is critical for reducing dihydro intermediates to hexahydro derivatives with stereochemical control .
Q. How can researchers ensure stereochemical purity during hydrogenation of dihydro-indeno[2,1-c]pyridines?
- Methodological Answer : Palladium catalysts precipitated in situ during hydrogenation (e.g., using PdCl₂) produce stereospecific all-cis hexahydro derivatives. Conventional catalysts (e.g., Pd/C) often yield mixtures due to competing N-debenzylation or isomerization. Optimizing reaction conditions (e.g., solvent, H₂ pressure) minimizes side reactions .
Q. What analytical techniques are recommended for characterizing indeno[2,1-c]pyridine derivatives?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight and purity, especially for intermediates .
- ATR-FTIR and UV/Vis spectroscopy : For tracking photodecomposition or electronic transitions in functionalized derivatives .
- X-ray crystallography : To resolve stereochemical ambiguities in crystalline intermediates .
Advanced Research Questions
Q. How do stereochemical differences (cis vs. trans isomers) influence biological activity in indeno[2,1-c]pyridines?
- Methodological Answer : All-cis hexahydro isomers (e.g., 2-methyl-9-phenyl derivatives) exhibit superior antiarrhythmic activity compared to trans isomers, as shown in ventricular arrhythmia assays. Activity correlates with spatial orientation of substituents, which affects receptor binding . Equilibration studies under basic conditions can isolate trans isomers for comparative pharmacological testing .
Q. What mechanistic insights explain contradictory catalytic outcomes in hydrogenation reactions?
- Data Contradiction Analysis : While in situ Pd catalysts yield stereospecific products, traditional Pd/C catalysts produce mixtures. This discrepancy arises from differences in catalyst surface dynamics: in situ Pd forms smaller, more reactive particles that favor selective hydrogenation over side reactions like N-debenzylation . Mechanistic studies using kinetic isotope effects or Hammett analysis can further elucidate reaction pathways .
Q. How can structure-activity relationships (SARs) guide the design of indeno[2,1-c]pyridine-based therapeutics?
- Methodological Answer :
- Substitution Patterns : Methyl groups at positions 1,4,6 enhance metabolic stability compared to bulkier substituents (e.g., phenyl), as seen in antihistaminic analogs like phenindamine .
- Ring Saturation : Dihydro derivatives show higher bioavailability than fully aromatic analogs, but hexahydro forms (with all-cis stereochemistry) optimize both solubility and target engagement .
- In Silico Modeling : Molecular docking studies using CYP450 enzymes or ion channels (e.g., hERG) predict off-target effects early in development .
Q. What green chemistry approaches are viable for synthesizing spiro-indeno[2,1-c]pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
